molecular formula C17H13NO8S2 B12685766 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid CAS No. 71436-94-7

4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid

Katalognummer: B12685766
CAS-Nummer: 71436-94-7
Molekulargewicht: 423.4 g/mol
InChI-Schlüssel: QTTDHYAZGXNZRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid is an organic compound with the molecular formula C17H13NO8S2. It is known for its complex structure, which includes both aromatic and sulfonic acid groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. The nitro group is subsequently reduced to an amino group using iron powder and ammonium hydroxide, resulting in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, this compound is subjected to further reactions to introduce the benzoyl and hydroxyl groups, forming the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonic acid groups enable it to form strong interactions with proteins and other biomolecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Amino-8-naphthol-3,6-disulfonic acid
  • 4-Amino-1-naphthalenesulfonic acid
  • 5-Sulfoisophthalic acid sodium salt

Uniqueness

4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid is unique due to its combination of amino, hydroxyl, and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various applications compared to its similar counterparts .

Eigenschaften

CAS-Nummer

71436-94-7

Molekularformel

C17H13NO8S2

Molekulargewicht

423.4 g/mol

IUPAC-Name

1-(4-aminobenzoyl)-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)17(20)16-13-7-11(27(21,22)23)8-14(19)12(13)5-6-15(16)28(24,25)26/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26)

InChI-Schlüssel

QTTDHYAZGXNZRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.